

CRLX101: A Meta-Analysis of Progression-Free Survival in Clinical Trials

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Compound of Interest

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A Comparative Guide for Researchers and Drug Development Professionals

CRLX101 (also known as IT-101), a nanoparticle-drug conjugate of camptothecin, has been investigated in multiple clinical trials for its potential to improve therapeutic outcomes in various cancers. This guide provides a meta-analysis of progression-free survival (PFS) data from key clinical trials involving **CRLX101**, comparing its performance against alternative treatments and as a monotherapy. Detailed experimental protocols and a visualization of its mechanism of action are included to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Progression-Free Survival: A Comparative Analysis

The efficacy of **CRLX101**, as measured by progression-free survival, has been evaluated in several clinical settings. A systematic review and meta-analysis has suggested that **CRLX101** improves median PFS compared to the traditional formulation of camptothecin. While the full quantitative details of the pooled analysis are not publicly available, individual trial results provide valuable insights.

A key randomized phase II trial in patients with advanced renal cell carcinoma provides a direct comparison of **CRLX101** in combination with bevacizumab against the standard of care (SOC). In this study, the combination of **CRLX101** and bevacizumab did not demonstrate an improvement in median PFS compared to the investigator's choice of SOC.^{[1][2]}

In single-arm studies, **CRLX101** has shown activity across different tumor types. A phase 1/2a trial in patients with advanced solid tumors reported a median PFS of 3.7 months for those treated at the maximum tolerated dose (MTD).^{[3][4][5]} A subset of patients with non-small cell lung cancer (NSCLC) in this trial experienced a median PFS of 4.4 months.^{[3][5]}

In a phase II study focusing on recurrent ovarian, fallopian tube, or primary peritoneal cancer, **CRLX101** was evaluated as both a monotherapy and in combination with bevacizumab. The monotherapy cohort showed a median PFS of 4.5 months, while the addition of bevacizumab extended the median PFS to 6.5 months.^[6]

The following table summarizes the progression-free survival data from these key clinical trials:

Clinical Trial Identifier	Cancer Type	Treatment Arm	Comparator Arm	Median Progression-Free Survival (PFS)
Randomized Phase II	Advanced Renal Cell Carcinoma	CRLX101 + Bevacizumab	Standard of Care (Investigator's Choice)	3.7 months
NCT01652079	Recurrent Ovarian, Tubal, or Peritoneal Cancer	CRLX101 Monotherapy	-	4.5 months
NCT01652079	Recurrent Ovarian, Tubal, or Peritoneal Cancer	CRLX101 + Bevacizumab	-	6.5 months
Phase 1/2a	Advanced Solid Tumors (at MTD)	CRLX101	-	3.7 months
Phase 1/2a	Non-Small Cell Lung Cancer (subset)	CRLX101	-	4.4 months

Experimental Protocols

The clinical trials of **CRLX101** have employed specific methodologies to assess its safety and efficacy. Below are the detailed protocols for the key experiments cited in this guide.

Randomized Phase II Trial in Advanced Renal Cell Carcinoma

- Patient Population: Patients with metastatic renal cell carcinoma who had received 2-3 prior lines of therapy.
- Study Design: Patients were randomized on a 1:1 basis to receive either **CRLX101** in combination with bevacizumab or the standard of care (SOC), which was determined by the investigator's choice of any approved regimen not previously administered.
- Dosing:
 - **CRLX101**: Administered intravenously. The exact dosage was determined in a preceding phase I-IIa trial.[\[7\]](#)
 - Bevacizumab: Administered intravenously at a standard dose.
 - SOC: Dosing and schedule were as per the approved label for the chosen agent.
- Efficacy Evaluation: The primary endpoint was progression-free survival, assessed by a blinded independent radiological review. Tumor assessments were performed at baseline and at regular intervals during the study.

Phase II Trial in Recurrent Ovarian Cancer (NCT01652079)

- Patient Population: Patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. The trial included patients who were platinum-refractory, resistant, or sensitive.
- Study Design: This was a sequential, open-label, single-arm, two-cohort study.

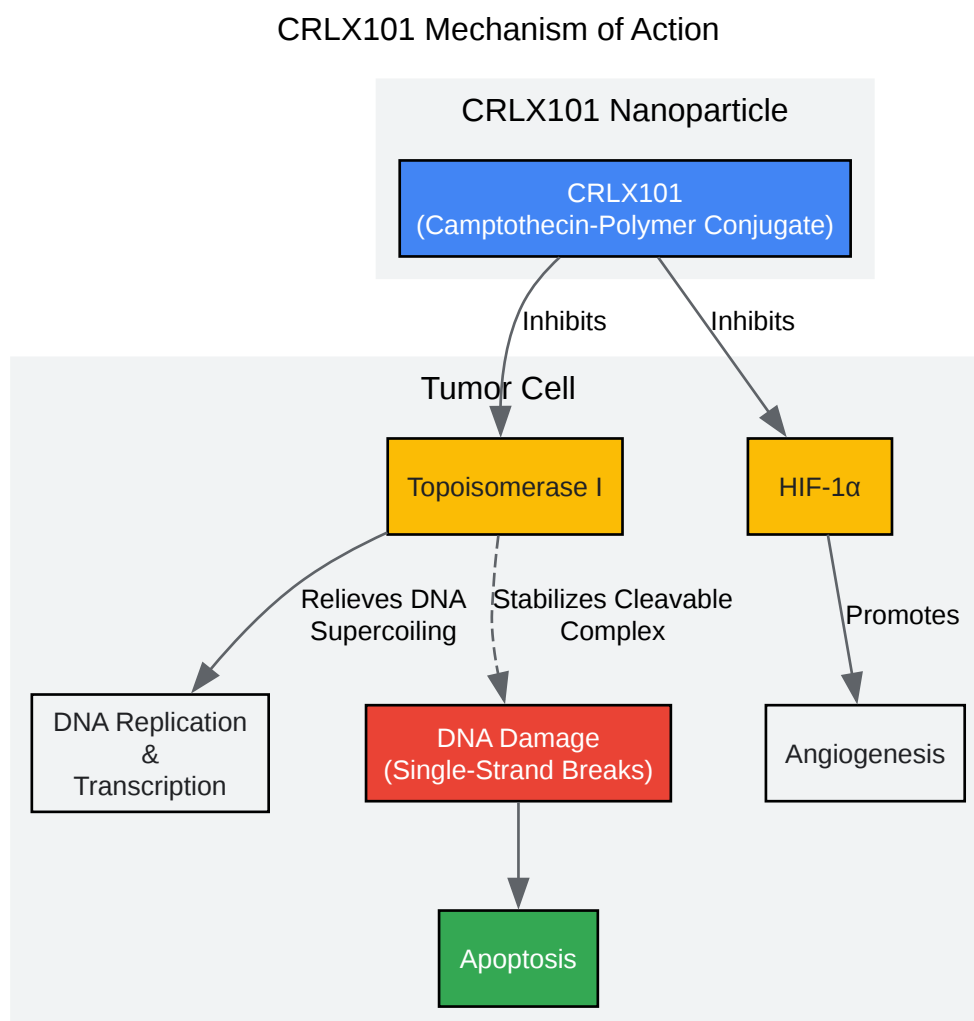
- Cohort A (Monotherapy): Patients received **CRLX101** as a single agent.
- Cohort B (Combination Therapy): Patients received **CRLX101** in combination with bevacizumab.
- Dosing:
 - **CRLX101**: 15 mg/m² administered intravenously every 14 days on a 28-day cycle.[\[6\]](#)
 - Bevacizumab (Cohort B): 10 mg/kg administered intravenously on days 1 and 15 of a 28-day cycle.[\[6\]](#)
- Efficacy Evaluation: The primary endpoint was the rate of progression-free survival at 6 months (PFS6).[\[8\]](#)[\[9\]](#) Tumor response was evaluated every two cycles using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[\[8\]](#)[\[9\]](#)

First-in-Human Phase 1/2a Trial in Advanced Solid Tumors

- Patient Population: Patients with advanced solid tumor malignancies who had previously received standard therapies.
- Study Design: This was an open-label, single-arm, dose-escalation study (Phase 1) followed by an expansion phase 2a study at the maximum tolerated dose (MTD).
- Dosing:
 - Phase 1 (Dose Escalation): **CRLX101** was initially administered weekly at 6, 12, and 18 mg/m². The schedule was later amended to a bi-weekly administration at 12, 15, and 18 mg/m². The MTD was determined to be 15 mg/m² bi-weekly.[\[3\]](#)
 - Phase 2a (Expansion): Patients received **CRLX101** at the MTD of 15 mg/m² bi-weekly.
- Efficacy Evaluation: Tumor response was evaluated every 8 weeks according to RECIST criteria v1.0.[\[3\]](#)

Visualizing the Mechanism of Action and Clinical Trial Workflow

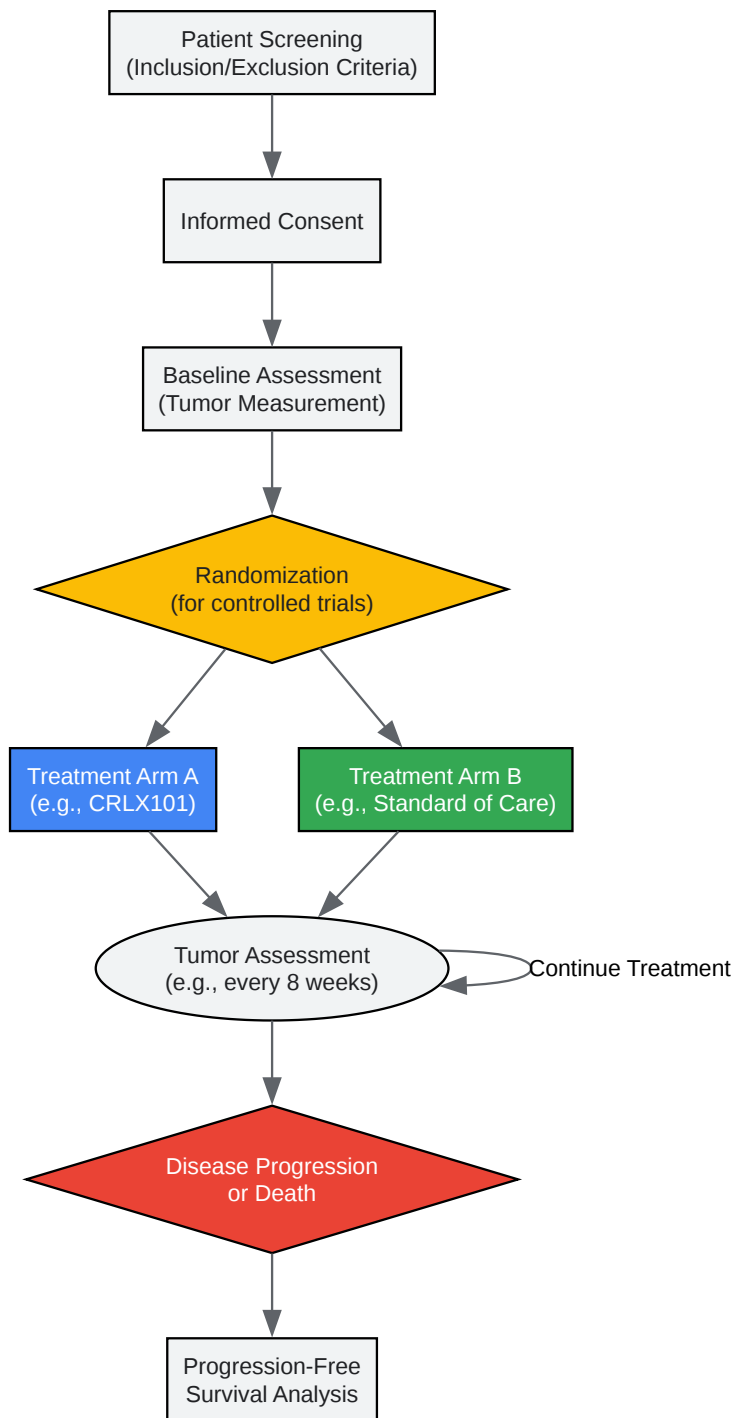
To better understand the underlying biology and the process of clinical evaluation, the following diagrams have been generated using the DOT language.



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Caption: Mechanism of action of **CRLX101** in a tumor cell.

Clinical Trial Workflow for PFS Assessment

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